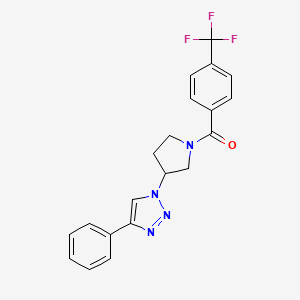

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1H-1,2,3-triazole moiety and a 4-(trifluoromethyl)phenyl methanone group. The triazole ring contributes to π-π stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-6-15(7-9-16)19(28)26-11-10-17(12-26)27-13-18(24-25-27)14-4-2-1-3-5-14/h1-9,13,17H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACCHCKDKIIKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole and imidazole derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It can be inferred from related compounds that the nitrogen atoms of the 1,2,4-triazole ring might bind to the iron in the heme moiety of cyp-450, and phenyl moieties might have a key interaction in the active site of the enzyme. The carbonyl group, which is present in the compound, might be incorporated due to its ability to form hydrogen bonds.

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound might affect multiple biochemical pathways.

Pharmacokinetics

Compounds with similar structures, such as pyrrolidine derivatives, have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by the presence of a triazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group. This unique structural arrangement suggests potential biological activities that have been explored in various studies. The following sections detail its biological activity, including anticancer properties, enzyme inhibition, and structure-activity relationships.

- Molecular Formula : C₁₈H₁₆F₃N₅O

- Molecular Weight : 373.35 g/mol

- CAS Number : 2034327-75-6

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Similar Triazole Derivative | MDA-MB231 | 42.5 |

| Similar Triazole Derivative | HCT116 | 64.3 |

| Similar Triazole Derivative | Mia-PaCa2 | 68.4 |

These findings suggest that the triazole ring enhances the compound's ability to inhibit cancer cell proliferation significantly, particularly in breast and pancreatic cancer models .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit certain enzymes critical in cancer metabolism. For example:

- FLT3 Kinase Inhibition : A related compound demonstrated potent inhibition of FLT3 kinase with an IC₅₀ of 0.072 µM, indicating a strong potential for targeting leukemia cells harboring FLT3 mutations .

This enzyme inhibition is crucial as it can lead to cell cycle arrest and apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like trifluoromethyl at specific positions on the phenyl ring has been shown to enhance biological activity. Structure–activity relationship studies indicate that modifications to the triazole and pyrrolidine components can significantly impact the compound's potency against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in preclinical models:

- In Vivo Studies : A compound structurally similar to this compound was administered in xenograft models of leukemia, demonstrating significant tumor reduction without notable cardiotoxicity .

- Mechanistic Insights : Studies utilizing molecular docking have shown that these compounds bind effectively to the ATP-binding site of FLT3 kinase, forming multiple hydrogen bonds that stabilize the interaction and enhance inhibitory potency .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone have shown promising results against various cancer cell lines. One study reported that triazole derivatives exhibited significant cytotoxic effects on MDA-MB231 and HCT116 cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer cell growth and proliferation. The triazole ring is known to enhance the pharmacological properties of these compounds, facilitating interaction with biological targets.

Antimicrobial Properties

Research has indicated that triazole derivatives possess antimicrobial activities against a range of pathogens. The presence of the triazole moiety is crucial for the antimicrobial efficacy observed in laboratory settings. Studies have demonstrated that these compounds can inhibit bacterial growth and show potential as therapeutic agents against resistant strains.

Neurological Applications

Triazole-containing compounds have been investigated for their neuroprotective properties. Some derivatives have shown potential in modulating neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases. The pyrrolidine structure contributes to the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for neurological studies .

Material Science

In addition to biological applications, this compound is being explored for its potential use in developing new materials with specific chemical properties. The unique structural features allow for modifications that can tailor materials for applications in sensors or drug delivery systems.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study focused on synthesizing a series of triazole derivatives similar to this compound revealed that certain derivatives exhibited remarkable activity against breast cancer cell lines. The highest activity was recorded for a derivative with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of triazole derivatives against resistant bacterial strains. The study highlighted that specific modifications in the triazole structure enhanced antimicrobial activity, making these compounds viable candidates for further development into new antibiotics.

Comparison with Similar Compounds

Comparison with 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Differences :

- Core Structure: The target compound uses a pyrrolidine scaffold, whereas the analog in employs a 1,2,4-triazole ring directly linked to a sulfur atom and phenylethanone.

- Substituents : The target compound has a trifluoromethylphenyl group, while the analog in includes a sulfonylphenyl group and difluorophenyl substituents.

- Bioactivity Implications : Sulfonyl groups (as in ) often enhance solubility and target binding, whereas trifluoromethyl groups (in the target) improve membrane permeability .

Table 1: Structural Comparison

Comparison with Plant-Derived Triazole Analogs

Triazole-containing biomolecules in plants () often exhibit insecticidal or antifungal properties. For example, C. gigantea extracts with triazole-like structures target insect metabolic pathways . The synthetic target compound, however, lacks polar hydroxyl or glycoside groups found in plant-derived analogs, which may reduce its environmental persistence but enhance synthetic scalability .

Crystallographic and Computational Analysis

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis likely requires fewer steps than the sulfonyl-containing analog in , as CuAAC reactions are high-yielding and regioselective .

- Bioactivity Potential: Unlike plant-derived triazoles (), the synthetic target’s trifluoromethyl group may confer resistance to enzymatic degradation, extending its half-life in biological systems.

- Environmental Impact : The absence of sulfur (cf. ) reduces the risk of soil acidification, making it a greener candidate for agrochemical use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step protocols, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by coupling with pyrrolidine and trifluoromethylphenyl ketone derivatives .

- Reaction Conditions : Use of refluxing ethanol or DMF with potassium carbonate for nucleophilic substitution steps, as seen in analogous triazole-pyrrolidine systems .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for aryl coupling steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the 3D structure, confirming the spatial arrangement of the triazole-pyrrolidine scaffold and trifluoromethylphenyl group .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···F, π-stacking) to explain packing efficiency and stability .

- NMR and FT-IR : and NMR confirm regiochemistry; IR identifies carbonyl (C=O) and triazole (C–N) stretches .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity and intermolecular interactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The –CF group reduces electron density on the phenyl ring, directing electrophilic substitution to meta/para positions. This is validated via Hammett substituent constants and DFT calculations .

- Non-Covalent Interactions : Fluorine participates in C–H···F hydrogen bonds and hydrophobic interactions, as shown in Hirshfeld analysis and crystal packing studies .

Q. How can researchers resolve contradictions in spectral data or crystallographic results?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values to identify discrepancies caused by solvent effects or dynamic processes .

- Temperature-Dependent Crystallography : Conduct experiments at multiple temperatures to detect conformational flexibility in the pyrrolidine ring .

- Replicate Synthesis : Ensure purity via HPLC and elemental analysis to rule out side products .

Q. What strategies are effective for modifying the triazole-pyrrolidine scaffold to enhance biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 4-phenyl group on the triazole with electron-deficient aryl groups (e.g., 4-fluorophenyl) to modulate lipophilicity and target binding .

- Ring Expansion : Substitute pyrrolidine with piperidine to alter conformational strain and improve metabolic stability, as seen in related kinase inhibitors .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and cytochrome P450 interactions based on logP, topological polar surface area, and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.